molecular formula C14H17NO3 B2982943 2-[(Cyclohexylcarbonyl)amino]benzoic acid CAS No. 25437-73-4

2-[(Cyclohexylcarbonyl)amino]benzoic acid

Cat. No.: B2982943
CAS No.: 25437-73-4
M. Wt: 247.294
InChI Key: TVONCUQFOOJSCC-UHFFFAOYSA-N
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Description

Overview of Anthranilic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Anthranilic acid and its derivatives are pivotal scaffolds in the realms of chemical biology and medicinal chemistry. ekb.egresearchgate.net This structural motif is a key component in the synthesis of numerous biologically active compounds and marketed pharmaceuticals. ijpsjournal.comekb.eg The versatility of the anthranilic acid core, which possesses two reactive functional groups—an amino group and a carboxylic acid group—allows for extensive structural modifications, leading to diverse pharmacological profiles. ijpsjournal.com

In medicinal chemistry, these derivatives are recognized for a broad spectrum of therapeutic applications. They form the foundational framework for well-known drugs such as the diuretic furosemide (B1674285), the antiallergic agent tranilast, and the anticoagulant betrixaban (B1666923). ijpsjournal.comekb.eg The therapeutic potential of this class of compounds is extensive, with research over the last three decades revealing activities including:

Anti-inflammatory mdpi.comnih.gov

Analgesic mdpi.comnih.gov

Anticancer ekb.eg

Antimicrobial mdpi.com

Antiviral researchgate.netmdpi.com

Antipyretic mdpi.com

Insecticidal mdpi.com

The mechanisms underlying these activities are varied. For instance, some derivatives act as inhibitors of enzymes like aldo-keto reductase, suppressors of critical signaling pathways such as the hedgehog signaling pathway, or blockers of the mitogen-activated protein kinase (MAPK) pathway. ijpsjournal.comresearchgate.netmdpi.com Their antiviral properties can stem from the inhibition of enzymes like the HCV NS5B polymerase. researchgate.netmdpi.com The structural nucleus of anthranilic acid is, therefore, a subject of intensive research for designing and developing new therapeutic agents to modulate biochemical and metabolic pathways implicated in a multitude of diseases. researchgate.netnih.gov

Table 1: Selected Biological Activities of Anthranilic Acid Derivatives

Biological Activity Description References
Anti-inflammatory Inhibition of inflammatory pathways; some derivatives inhibit cyclooxygenase (COX) activity. researchgate.netmdpi.comnih.gov
Anticancer Cytotoxic effects against various cancer cell lines and inhibition of pathways involved in tumor progression. ekb.egmdpi.com
Antimicrobial Efficacy against various bacteria and fungi by blocking specific microbial pathways. mdpi.com
Antiviral Inhibition of viral replication, for example, through the inhibition of HCV NS5B polymerase. researchgate.netmdpi.com
Analgesic Pain-relieving properties, often associated with anti-inflammatory action. mdpi.comnih.gov
Diuretic Used in drugs like furosemide to promote diuresis. ijpsjournal.comekb.eg
Anticoagulant Found in drugs such as betrixaban to prevent blood clotting. ijpsjournal.comekb.eg

Significance of 2-[(Cyclohexylcarbonyl)amino]benzoic Acid as a Chemical Scaffold in Research

The specific compound, this compound, is a synthetic derivative that combines the anthranilic acid backbone with a cyclohexylcarbonyl group via an amide linkage. This unique combination of structural motifs makes it a noteworthy scaffold for chemical research.

The significance of this scaffold arises from the distinct properties contributed by each component:

Anthranilic Acid Core: Provides the foundational aromatic structure with established biological relevance and points for further chemical modification. ijpsjournal.comresearchgate.net Its planar nature and hydrogen bonding capabilities (from the carboxylic acid and amide N-H) are crucial for interacting with biological targets.

Amide Linker: The amide bond introduces rigidity and a specific spatial orientation between the two main parts of the molecule. Amide groups are prevalent in pharmaceuticals and are known to participate in hydrogen bonding, a key interaction in drug-receptor binding.

Cyclohexyl Group: This non-planar, saturated ring adds a lipophilic (fat-soluble) and sterically bulky character to the molecule. This can influence the compound's solubility, membrane permeability, and how it fits into the binding pocket of a target protein. The incorporation of such groups is a common strategy in drug design to enhance potency and selectivity.

While research on this exact molecule is not extensive, the potential of related structures highlights its significance. For example, compounds featuring an N-(cyclohexylcarbonyl) moiety attached to amino acids have been investigated as potential oral hypoglycemic agents. acs.org Furthermore, other complex benzoic acid derivatives containing cyclohexyl groups are explored as potential kinase inhibitors for treating diseases like cancer and inflammation. ontosight.ai Therefore, the this compound scaffold represents a promising, yet underexplored, framework for developing novel bioactive compounds.

Table 2: Physicochemical Properties of the Parent Compound, Anthranilic Acid

Property Value Reference
Molecular Formula C₇H₇NO₂ chemsynthesis.com
Molecular Weight 137.138 g/mol chemsynthesis.com
Melting Point 144-148 °C chemsynthesis.commdpi.com
Density 1.412 g/mL chemsynthesis.com
Appearance White to pale yellow solid mdpi.com

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for anthranilic acid derivatives is vast and continues to expand, with numerous studies focusing on the synthesis of novel analogues with enhanced therapeutic properties. researchgate.netnih.gov However, a specific search of the scientific literature reveals a significant gap in the understanding of this compound itself. There is a notable lack of published studies dedicated to the synthesis, characterization, and biological evaluation of this particular compound.

This gap presents several opportunities for future research:

Synthesis and Characterization: A primary step would be to develop and report efficient synthetic routes for this compound and to fully characterize its chemical and physical properties.

Biological Screening: Given the wide range of activities displayed by its parent class, this compound is a prime candidate for broad biological screening. Based on the activities of related structures, initial investigations could focus on its potential as an anti-inflammatory, analgesic, or anticancer agent. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: Research could be directed at synthesizing a library of related compounds by modifying both the cyclohexyl and the benzoic acid rings. This would help in establishing structure-activity relationships and optimizing the scaffold for a specific biological target.

Computational Studies: Molecular modeling and docking studies could predict potential biological targets for this compound, helping to guide and prioritize experimental investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexanecarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h4-5,8-10H,1-3,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVONCUQFOOJSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of 2 Cyclohexylcarbonyl Amino Benzoic Acid Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-[(cyclohexylcarbonyl)amino]benzoic acid and probing its conformational dynamics in solution.

¹H and ¹³C NMR Chemical Shift Interpretations

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the cyclohexyl ring. The aromatic protons typically resonate in the downfield region, influenced by the electron-withdrawing nature of the carboxylic acid and amide groups. The chemical shifts of the cyclohexyl protons appear in the upfield region, with their multiplicity providing information about adjacent protons.

In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents on the benzene (B151609) ring. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-12~170-175
Amide (-NH-)~9-10-
Aromatic C-H~7.0-8.5~115-140
Aromatic C (quaternary)-~120-150
Cyclohexyl C-H (methine)~2.0-2.5~40-50
Cyclohexyl C-H (methylene)~1.0-2.0~25-35
Amide Carbonyl (-C=O)-~175-180

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are instrumental in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexyl ring and between neighboring aromatic protons. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This technique is crucial for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for connecting the cyclohexylcarbonyl and benzoic acid moieties, for instance, by observing a correlation between the amide proton and the carbonyl carbon of the cyclohexyl group, or between the aromatic protons and the quaternary carbon attached to the amide nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insights into the functional groups present in the molecule and their bonding environments.

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The stretching vibration of the carboxylic acid O-H bond typically appears as a broad band in the high-frequency region of the IR spectrum. psu.edu The C=O stretching vibrations of the carboxylic acid and amide groups give rise to strong absorption bands, often in the range of 1650-1750 cm⁻¹. ijtsrd.comresearchgate.net The N-H stretching vibration of the amide group is also a prominent feature. nih.gov Vibrations associated with the aromatic ring and the cyclohexyl group, such as C-H and C-C stretching and bending modes, are also observed. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
C=O stretch1725-1700
AmideN-H stretch3500-3100
C=O stretch (Amide I)1680-1630
N-H bend (Amide II)1570-1515
Aromatic RingC-H stretch3100-3000
C=C stretch1600-1450
Cyclohexyl GroupC-H stretch2950-2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Characterization

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* and n → π* transitions within the aromatic benzoic acid moiety. hnue.edu.vnelte.hulibretexts.org The benzene ring and the carbonyl groups of the carboxylic acid and amide functionalities act as chromophores. masterorganicchemistry.com The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to elucidate its fragmentation patterns under ionization. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov Common fragmentation pathways may involve the cleavage of the amide bond, leading to the formation of ions corresponding to the cyclohexylcarbonyl and aminobenzoic acid fragments. researchgate.netresearchgate.netlibretexts.org Loss of the carboxylic acid group as COOH or H₂O and CO is also a plausible fragmentation route. docbrown.info

X-Ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov For this compound, the crystal structure would reveal the conformation of the cyclohexyl ring and the relative orientation of the cyclohexylcarbonyl and benzoic acid moieties.

A key feature of the solid-state structure is the presence of intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov The carboxylic acid groups can form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. growkudos.comresearchgate.netrsc.org The amide group can also participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O), leading to the formation of extended supramolecular assemblies. mdpi.commdpi.com

Analysis of Hydrogen Bonding Networks and Crystal Packing

Detailed crystallographic studies elucidating the precise hydrogen bonding networks and crystal packing arrangement for this compound have not been reported. In molecules of this type, containing both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amide group (also a hydrogen bond donor and acceptor), extensive hydrogen bonding is anticipated. Typically, such compounds form robust supramolecular structures.

Commonly observed hydrogen bonding motifs in related N-acyl anthranilic acid derivatives include:

Carboxylic Acid Dimers: The carboxylic acid groups of two molecules can form strong, centrosymmetric dimers through O-H···O hydrogen bonds.

Amide-Carboxylic Acid Heterosynthons: The amide N-H group can act as a donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule.

Amide Chains: The N-H group of one amide can hydrogen bond to the C=O group of a neighboring amide, forming chains or tapes.

Intramolecular Hydrogen Bonds: An intramolecular N-H···O hydrogen bond can form between the amide proton and the carbonyl oxygen of the carboxylic acid, which influences molecular conformation.

The packing of the cyclohexyl and phenyl rings would be governed by weaker van der Waals forces and potential C-H···π interactions, filling the space between the hydrogen-bonded networks. Without experimental single-crystal X-ray diffraction data, a definitive analysis remains speculative.

Table 3.5.1-1: Hypothetical Hydrogen Bond Parameters for this compound No experimental data is available to populate this table.

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry
O-H ... O=C ... ... ... ... ...

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites like the title compound. Different polymorphs would exhibit distinct crystal packing and hydrogen bonding arrangements, leading to different physical properties.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a suitable co-former. Given the presence of both acidic (carboxylic acid) and amide functional groups, this compound would be a candidate for co-crystal formation with a variety of co-formers, such as:

Pyridine derivatives: Forming O-H···N hydrogen bonds with the carboxylic acid.

Other carboxylic acids: Potentially forming heteromeric acid-acid synthons.

Amides: Engaging in N-H···O hydrogen bonds.

Screening for polymorphs and co-crystals would require systematic experimentation using various crystallization techniques (e.g., slow evaporation from different solvents, thermal methods, grinding), followed by characterization using methods like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction. As of now, such studies have not been reported for this specific compound.

Table 3.5.2-1: Summary of Potential Polymorphic and Co-crystal Systems This table is speculative as no experimental studies have been reported.

System Method of Preparation Characterization Key Findings
Polymorphs Not reported Not reported Not reported

Computational Chemistry and Molecular Modeling Investigations of 2 Cyclohexylcarbonyl Amino Benzoic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate molecular properties, predict spectroscopic data, and analyze chemical reactivity. researchgate.netnih.gov For 2-[(Cyclohexylcarbonyl)amino]benzoic acid, DFT provides a foundational understanding of its intrinsic electronic and structural properties.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution and determine the energies and shapes of molecular orbitals. Central to this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. libretexts.orgscribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov For this compound, the HOMO is typically localized on the electron-rich aminobenzoic acid moiety, while the LUMO may be distributed across the carbonyl groups and aromatic ring. This distribution is key to understanding intramolecular charge transfer (ICT) processes. nih.gov

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-6.5 to -5.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.0 to -1.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.0Indicates chemical stability and reactivity; a larger gap implies higher stability. nih.gov

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra can be computed and compared with experimental data to confirm the molecular structure and assign spectral features. dergipark.org.trdergipark.org.tr

For IR spectroscopy, DFT is used to calculate harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be matched to experimental IR absorption bands. dergipark.org.tr This allows for a detailed assignment of peaks to specific functional group vibrations, such as the C=O stretching of the carboxylic acid and amide, the N-H bending of the amide, and the O-H stretching of the carboxylic acid. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. dergipark.org.trdergipark.org.tr Calculated chemical shifts are compared to a reference standard (like tetramethylsilane, TMS) and provide valuable information for assigning signals in the experimental spectrum to specific nuclei within the this compound structure.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3300-2500 (broad)3300-2500
N-H (Amide)Stretching~33003350-3250
C=O (Carboxylic Acid)Stretching~17101725-1700
C=O (Amide)Stretching~16601680-1630

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers), which correspond to minima on the potential energy surface (PES). nih.govnih.gov

A PES scan is a computational procedure where the molecule's energy is calculated as a function of systematic changes in specific geometric parameters, typically dihedral angles. nih.govresearchgate.net For this compound, key dihedral angles would include the rotation around the amide bond and the bonds connecting the cyclohexyl and phenyl rings to the central amide linkage. By performing a relaxed PES scan, where all other geometric parameters are optimized at each step, one can identify low-energy conformers and the energy barriers that separate them. dergipark.org.tr This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which directly influences its physical properties and biological activity.

Dihedral Angle ScannedDescriptionSignificance
C(ring)-C(O)-N-C(ring)Rotation around the amide C-N bondDetermines the relative orientation of the cyclohexylcarbonyl and aminobenzoic acid moieties.
C(O)-N-C(ring)-C(ring)Rotation of the phenyl ringIdentifies stable orientations of the benzoic acid group relative to the amide plane.
C(ring)-C(ring)-C(O)-NRotation of the cyclohexyl groupReveals preferred conformations of the aliphatic ring.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational dynamics and interactions with the surrounding environment, such as a solvent. nih.govnm-aist.ac.tz

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track its movements over nanoseconds. This approach reveals how the molecule's conformation fluctuates over time and how it interacts with the solvent through hydrogen bonds and other non-covalent forces. researchgate.net The results can provide information on the stability of different conformers in solution, the flexibility of the molecule, and the solvent's role in mediating its structure. nm-aist.ac.tzresearchgate.net Such simulations are vital for understanding the behavior of the molecule in a biologically relevant aqueous environment.

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them based on their predicted binding affinity. nih.gov

Following a docking simulation of this compound with a putative protein target, the resulting poses are analyzed to understand the binding mode. This analysis focuses on identifying the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. mdpi.com

For example, the carboxylic acid group of the molecule could act as a hydrogen bond donor and acceptor, interacting with polar amino acid residues in the binding site. The amide group can also participate in hydrogen bonding. The cyclohexyl and phenyl rings are likely to engage in hydrophobic or π-stacking interactions with nonpolar residues. nih.gov A detailed analysis of these interactions provides a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogues. nih.govconicet.gov.ar

Putative TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond (with Carboxylate)
Ser530Hydrogen Bond (with Amide)
Leu352, Val523Hydrophobic (with Cyclohexyl/Phenyl)

Estimation of Binding Affinities and Energetics

The determination of binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the strength of interaction between a ligand and its biological target. Various computational methods are employed to estimate these affinities and the underlying energetics of binding for systems involving this compound.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. This method utilizes scoring functions to estimate the binding affinity, often expressed as a binding energy value. For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. For instance, the carboxyl group of the benzoic acid moiety and the amide linker are common sites for hydrogen bonding interactions within a protein's active site.

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often applied to refine the binding energy predictions obtained from molecular docking. These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies. While computationally more intensive, MM/PBSA and MM/GBSA generally provide more accurate estimations of binding affinities.

Free energy perturbation (FEP) and thermodynamic integration (TI) represent the most accurate, albeit computationally expensive, methods for calculating binding free energies. These approaches simulate a non-physical pathway to reversibly transform a ligand into another or into a null state within the binding site, allowing for a precise calculation of the free energy difference. Such calculations are invaluable for accurately ranking a series of this compound analogues based on their predicted binding potencies.

The following table summarizes the types of interactions and the computational methods used to evaluate them for this compound systems.

Interaction TypeComputational MethodKey Moieties Involved
Hydrogen BondingMolecular Docking, MDCarboxylic acid, Amide N-H, Carbonyl oxygen
Hydrophobic InteractionsMolecular Docking, MDCyclohexyl ring, Phenyl ring
Electrostatic InteractionsMM/PBSA, MM/GBSA, FEP, TICarboxylate, Polar groups
van der Waals ForcesAll methodsEntire molecule
Solvation EnergyMM/PBSA, MM/GBSA, FEP, TIPolar and charged groups

MD: Molecular Dynamics

Chemoinformatics and Virtual Screening for Novel Analogues and Biological Activities

Chemoinformatics and virtual screening are powerful computational strategies for identifying novel analogues of this compound with desired biological activities from large compound libraries. These approaches leverage the known structural and chemical information of active compounds to filter and prioritize candidates for further experimental testing.

Pharmacophore modeling is a widely used technique in virtual screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. For this compound, a pharmacophore model might include a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from the amide nitrogen), a hydrophobic feature (the cyclohexyl ring), and an aromatic ring. This model can then be used to screen large chemical databases to identify molecules that match these spatial and chemical requirements.

Quantitative Structure-Activity Relationship (QSAR) is another important chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical properties, topological indices), a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening, which includes pharmacophore modeling and similarity searching, relies on the properties of known active molecules. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the biological target, typically a protein, to dock and score large numbers of compounds from a library. Both approaches have been successfully employed to identify novel scaffolds and analogues for a wide range of biological targets.

The process of virtual screening for novel analogues of this compound can be summarized in the following steps:

StepDescription
1. Library Preparation Large databases of chemical compounds (e.g., ZINC, Enamine) are curated and prepared for screening.
2. Target/Ligand Preparation The 3D structure of the biological target is prepared for docking, or a pharmacophore model is generated from known active ligands.
3. Screening The compound library is screened using either docking algorithms or by fitting to the pharmacophore model.
4. Hit Selection and Filtering The initial hits are filtered based on scoring functions, drug-likeness properties (e.g., Lipinski's rule of five), and visual inspection of binding modes.
5. Experimental Validation The most promising candidates are synthesized and tested experimentally to validate their biological activity.

Through these computational approaches, the exploration of the chemical space around the this compound scaffold is accelerated, leading to the identification of novel analogues with potentially improved therapeutic properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 2 Cyclohexylcarbonyl Amino Benzoic Acid Analogues

Fundamental Principles and Methodologies of SAR and QSAR

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. It involves synthesizing and testing a series of related compounds to determine how specific changes in molecular structure, such as the addition, removal, or modification of functional groups, affect their interaction with a biological target. The primary goal of SAR is to identify the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal biological interaction mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by establishing a mathematical relationship between the physicochemical properties of a set of compounds and their biological activities frontiersin.orgfrontiersin.org. This approach quantifies the SAR, allowing for the prediction of the activity of novel, unsynthesized molecules frontiersin.orgnih.gov. The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated.

Model Generation: A mathematical equation is generated using statistical methods to correlate the descriptors with biological activity.

Validation: The model's statistical significance and predictive power are rigorously tested.

QSAR methodologies are crucial in modern drug design as they save resources and accelerate the development of new drug candidates by prioritizing the synthesis of the most promising compounds basicmedicalkey.comnih.govresearchgate.net.

Identification of Key Pharmacophoric Features within the 2-[(Cyclohexylcarbonyl)amino]benzoic Acid Scaffold

While specific pharmacophoric studies on this compound are not extensively detailed in publicly available literature, analysis of structurally similar N-acylanthranilic acid and benzoylaminobenzoic acid derivatives allows for the inference of key features essential for activity nih.govnih.gov. The general scaffold consists of three main parts: the cyclohexyl ring, the amide linker, and the 2-aminobenzoic acid (anthranilic acid) moiety.

Based on SAR studies of analogous compounds, the following pharmacophoric features are considered crucial:

Hydrogen Bond Donor/Acceptor: The amide linker contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The carboxylic acid group of the benzoic acid moiety also serves as a potent hydrogen bond donor and acceptor. These features are often critical for anchoring the molecule within the active site of a biological target nih.gov.

Hydrophobic/Lipophilic Regions: The cyclohexyl ring provides a significant hydrophobic character. The lipophilicity of this group often plays a vital role in membrane permeability and interaction with hydrophobic pockets in the target protein. Studies on similar compounds have shown that increasing hydrophobicity can lead to increased inhibitory activity nih.gov.

Aromatic Features: The phenyl ring of the benzoic acid component provides an aromatic feature that can engage in π-π stacking or other hydrophobic interactions.

Structural Rigidity and Conformation: The amide bond introduces a degree of rigidity, holding the cyclohexyl and benzoic acid moieties in a specific spatial orientation, which is crucial for fitting into a receptor's binding site.

Pharmacophoric FeatureStructural ComponentPotential InteractionImportance for Activity
Hydrogen Bond DonorAmide N-H, Carboxyl O-HAnchoring to polar residues in targetHigh
Hydrogen Bond AcceptorAmide C=O, Carboxyl C=OAnchoring to polar residues in targetHigh
Hydrophobic RegionCyclohexyl Ring, Phenyl RingInteraction with non-polar pocketsHigh
Aromatic FeaturePhenyl Ringπ-π stacking, hydrophobic interactionsModerate to High

Development and Validation of Predictive QSAR Models

The development of robust QSAR models is essential for predicting the biological activity of novel analogues and understanding the specific physicochemical properties that drive this activity.

QSAR models rely on molecular descriptors that quantify various aspects of a molecule's structure. These are broadly categorized into electronic, steric, and lipophilic (hydrophobic) descriptors frontiersin.orgnih.gov.

Lipophilic Descriptors: The partition coefficient (logP) is a classic measure of a molecule's lipophilicity. In studies of related benzoylaminobenzoic acid derivatives, hydrophobicity was found to be a conducive factor for inhibitory activity nih.gov.

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and orbital energies. Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used frontiersin.orgfrontiersin.orgresearchgate.net. For instance, a QSAR study on 2-amino benzoic acid derivatives identified LUMO as a significant descriptor for antimicrobial activity researchgate.net.

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR), which accounts for both molecular volume and polarizability, has been shown to positively correlate with the activity of benzoylaminobenzoic acid analogues nih.gov. Other topological indices, such as molecular connectivity indices (e.g., ²χ) and the Wiener index (W), describe molecular branching and compactness, which can influence how a molecule fits into a binding site researchgate.netnih.gov.

To handle the large number of potential descriptors, multivariate statistical techniques are employed to build and validate QSAR models scielo.brrsc.org.

Multiple Linear Regression (MLR): MLR is one of the most common methods used to generate a linear QSAR equation that relates a set of independent variables (descriptors) to a dependent variable (biological activity). An example of a hypothetical MLR equation for a series of analogues might look like: pIC₅₀ = k₁ * logP + k₂ * MR + k₃ * LUMO + C Here, pIC₅₀ is the measure of biological activity, and k₁, k₂, and k₃ are the coefficients that indicate the relative importance of each descriptor.

Principal Component Analysis (PCA): When descriptors are inter-correlated, PCA is a useful data reduction technique. It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). These PCs, which capture the most significant variance in the data, can then be used in subsequent regression analysis, a method known as Principal Component Regression (PCR) scielo.brsums.ac.ir.

The statistical quality and predictive ability of a QSAR model are assessed using several parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (q² or R²cv) is a measure of the model's internal predictive power, often determined by the leave-one-out (LOO) method sums.ac.ir. A high q² value (typically > 0.5) is essential for a reliable and predictive QSAR model researchgate.net.

Statistical ParameterDescriptionAcceptable Value
(Coefficient of Determination)Measures the fraction of the variance in the dependent variable that is predictable from the independent variables.> 0.6
(Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
F-test (Fischer's value)Assesses the overall statistical significance of the regression model.High value
SEE (Standard Error of Estimate)Measures the precision of the predictions.Low value

Rational Design and Optimization Strategies for this compound Analogues based on SAR Insights

The insights gained from SAR and QSAR analyses provide a clear roadmap for the rational design and optimization of this compound analogues nih.govresearchgate.net. The goal is to modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

Based on the analysis of related structures, several optimization strategies can be proposed:

Modification of the Cyclohexyl Ring:

Introducing Substituents: Adding small, lipophilic substituents (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., fluorine) to the cyclohexyl ring could enhance hydrophobic interactions and modulate electronic properties. The position of these substituents would be critical and guided by the contour maps from 3D-QSAR models like CoMFA or CoMSIA.

Ring Scaffolding: Replacing the cyclohexyl ring with other cyclic or heterocyclic systems could explore different regions of the binding pocket and improve properties like solubility.

Substitution on the Benzoic Acid Ring:

SAR studies on related compounds have shown that the position and nature of substituents on the aromatic ring significantly impact activity nih.govnih.gov. For example, introducing hydroxyl groups can increase activity by forming additional hydrogen bonds nih.gov. The QSAR model would predict whether electron-donating or electron-withdrawing groups at specific positions are favorable.

Amide Linker Modification:

While the amide bond itself is often a key interacting element, its replacement with bioisosteres (e.g., reverse amide, ester) could be explored to improve metabolic stability or alter the molecule's conformational preferences.

By integrating SAR and QSAR, researchers can move from qualitative observations to quantitative predictions, enabling a more efficient and targeted approach to optimizing lead compounds within the this compound series.

Preclinical Biological Activity and Pharmacological Profiling of 2 Cyclohexylcarbonyl Amino Benzoic Acid and Its Derivatives in Non Human Systems

In Vitro Evaluation in Cellular and Sub-Cellular Experimental Systems

The in vitro evaluation of 2-[(cyclohexylcarbonyl)amino]benzoic acid and its broader family of aminobenzoic acid derivatives has unveiled a wide spectrum of biological activities. These laboratory-based studies, utilizing cellular and sub-cellular experimental systems, are fundamental in elucidating the mechanisms of action and therapeutic potential of these compounds before any consideration for in vivo testing.

Derivatives of aminobenzoic acid have been a subject of extensive research for their potential as antimicrobial agents. Studies have demonstrated that synthetic modifications to the core structure can yield compounds with significant efficacy against various bacterial and fungal pathogens.

Antibacterial Activity: A series of p-aminobenzoic acid (PABA) derivatives, including Schiff bases and esters, were synthesized and evaluated for their antibacterial potential. The results indicated that Schiff's bases of PABA were generally more potent than their ester counterparts. chitkara.edu.in Specifically, compound N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide emerged as a promising agent against the Gram-positive bacterium Bacillus subtilis. chitkara.edu.in In another study, derivatives of 2-[(2-Nitro-1-phenylalkyl)thio]benzoic acid showed significant antibacterial activities, particularly against Gram-positive microorganisms like Streptococcus faecalis and Staphylococcus aureus. tubitak.gov.tr Similarly, Schiff's bases of 2-chlorobenzoic acid demonstrated greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria. nih.gov

Antifungal Activity: The antifungal properties of these derivatives are also noteworthy. Four 2-aminobenzoic acid derivatives synthesized through a green method showed efficacy against a fluconazole-resistant clinical isolate of Candida albicans. nih.govnih.govmdpi.com These compounds were found to inhibit both planktonic growth and biofilm formation, with some exhibiting a synergistic effect when combined with fluconazole. nih.govnih.gov The mechanism of action appeared to involve the downregulation of genes associated with hyphal growth, adhesion, and pathogenicity. nih.govmdpi.com Furthermore, 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be more active than the reference compound ketoconazole (B1673606) in antifungal tests against C. albicans and C. krusei. tubitak.gov.tr Studies on 2-acyl-1,4-benzohydroquinone derivatives also revealed potent antifungal properties against diverse Candida and filamentous fungi strains. researchgate.netmdpi.com

Interactive Data Table: Antimicrobial Activity of Benzoic Acid Derivatives
Compound/Derivative ClassMicroorganismActivity MetricResultReference
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC2.11 µM/ml chitkara.edu.in
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesCandida albicans, C. kruseiActivity ComparisonMore active than ketoconazole tubitak.gov.tr
Schiff's bases of 2-chlorobenzoic acidEscherichia coliActivity ComparisonMore potent than esters nih.gov
2-Aminobenzoic acid derivativesCandida albicans (FLC-resistant)EffectInhibition of growth and biofilm nih.govnih.govmdpi.com
2-octanoylbenzohydroquinoneCandida krusei, Rhizopus oryzaeMIC2 and 4 µg/mL researchgate.net

The anticancer potential of aminobenzoic acid derivatives has been explored in various non-human cancer cell lines, revealing cytotoxic and pro-apoptotic properties.

Novel aminobenzylnaphthols, synthesized via the Betti reaction, exhibited cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com Further investigation into specific derivatives, MMZ-45AA and MMZ-140C , confirmed their ability to induce apoptosis in these cells. mdpi.com Similarly, a series of aminonaphthoquinones, derived from the reaction of amino acids with 1,4-naphthoquinone, demonstrated relevant cytotoxic activity against a panel of human cancer cell lines including glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8), and leukemia (HL-60). nih.gov

In another study, a hydrazide derivative of para-aminobenzoic acid, DAB-1 , exhibited remarkable anticancer activities in preclinical models of murine bladder cancer (MB49-I cell line). conicet.gov.arresearchgate.net Furthermore, a related derivative, DAB-2-28 , was shown to inhibit key mechanisms of epithelial-mesenchymal transition (EMT), such as invasion and migration, in human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This compound was found to inhibit the phosphorylation of several key pro-EMT transcriptional factors. nih.gov

Interactive Data Table: Anticancer Activity of Benzoic Acid Derivatives
Compound/DerivativeCell LineActivity MetricResultReference
AminobenzylnaphtholsBxPC-3 (Pancreatic), HT-29 (Colorectal)CytotoxicityActive mdpi.com
AminonaphthoquinonesSF-295 (Glioblastoma), HL-60 (Leukemia)IC500.49 to 3.89 µg·mL−1 nih.gov
DAB-1MB49-I (Murine Bladder Cancer)Anticancer ActivityActive researchgate.net
DAB-2-28MCF-7, MDA-MB-231 (Human Breast Cancer)EffectInhibition of invasion and migration nih.gov
Pyrazole-linked benzothiazole–naphthol derivativesHeLa (Human Cervical Cancer)IC504.63 to 5.54 μM mdpi.com

The anti-inflammatory potential of benzoic acid derivatives has been demonstrated in various cellular assays, primarily focusing on their ability to modulate inflammatory pathways and mediator release.

Research on compounds isolated from Melicope semecarpifolia, including new benzoic acid derivatives, showed that several flavonoids and acetophenones exhibited potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils. nih.gov A para-aminobenzoic acid derivative, DAB-1 , was found to possess significant anti-inflammatory activity, as demonstrated by its ability to reduce nitric oxide (NO) production in the murine bladder cancer cell line MB49-I when activated by pro-inflammatory cytokines. conicet.gov.ar

The mechanism of action for some derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov For instance, a polyhydroxylated amide derivative of dexketoprofen (B22426) was identified as a selective COX-2 inhibitor. nih.gov In silico and in vivo studies of 5-acetamido-2-hydroxy benzoic acid derivatives also suggest that their analgesic and anti-inflammatory effects are mediated through interactions with COX-2 receptors. nih.gov

Derivatives of aminobenzoic acid have been identified as potent inhibitors of various enzymes, with a significant focus on cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and cyclooxygenases (COX-1 and COX-2).

Cholinesterase Inhibition: Inhibition of cholinesterases is a key strategy in managing neurodegenerative diseases like Alzheimer's. researchgate.net A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives found that some compounds were potent cholinesterase inhibitors. researchgate.net For example, one compound showed the highest inhibition potential against acetylcholinesterase with an IC50 value of 1.66 ± 0.03 µM, while another had the highest inhibitory potential against butyrylcholinesterase with an IC50 value of 2.67 ± 0.05 µM. researchgate.net Para-aminobenzoic acid (PABA) derivatives have also been evaluated as acetylcholinesterase inhibitors. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many benzoic acid derivatives are attributed to their inhibition of COX enzymes, which are crucial in the prostaglandin (B15479496) synthesis pathway. nih.gov Studies on dexketoprofen amide derivatives revealed varying levels of COX-1 and COX-2 inhibition. nih.gov One tryptophan-containing derivative demonstrated measurable COX-2 inhibition with an IC50 value of 37.55 μM, suggesting a selective mechanism. nih.gov Other research has focused on developing dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors from derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid. mdpi.com

Interactive Data Table: Enzyme Inhibition by Benzoic Acid Derivatives
Compound/Derivative ClassEnzymeActivity MetricResultReference
4-Aminobenzoic acid derivativeAcetylcholinesterase (AChE)IC501.66 ± 0.03 µM researchgate.net
2-Aminobenzoic acid derivativeButyrylcholinesterase (BChE)IC502.67 ± 0.05 µM researchgate.net
Dexketoprofen amide derivativeCyclooxygenase-2 (COX-2)IC5037.55 μM nih.gov
"Type B hydroxamic acid" derivative5-Lipoxygenase (5-LOX)IC501.04 ± 0.22 µM mdpi.com

Receptor binding assays are crucial for identifying the molecular targets of new compounds and understanding their mechanism of action. nih.govnih.gov Derivatives of the core benzoic acid structure have been evaluated for their affinity to various receptors.

In the context of N-acylhydrazone derivatives, which share structural similarities with the target compound class, binding assays for the adenosine (B11128) A2A receptor were performed. While a prototype compound, LASSBio-294 , showed a Ki value of 8.2 µM, its simplified cyclohexyl analogues were unable to bind to this receptor, indicating the specific structural requirements for interaction. mdpi.com

Other studies have focused on designing ligands for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. Novel (R)-2-amino-3-triazolpropanoic acid derivatives were developed as NMDA receptor glycine site agonists, with some compounds showing preference for specific GluN2 subunits. frontiersin.org These assays are powerful tools for screening new ligands and identifying lead compounds for further pharmacological investigation. nih.gov

Pharmacological Assessment in Non-Human In Vivo Models

Following promising in vitro results, derivatives of aminobenzoic acid have been subjected to pharmacological assessment in various non-human in vivo models to evaluate their therapeutic potential in a whole-organism context.

In a murine model of neuropathic pain (spinal nerve ligation), a cyclohexyl-N-acylhydrazone derivative, compound 13 , demonstrated significant analgesic activity, positioning it as a potential prototype for treating chronic pain states. mdpi.com The analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives was investigated in mice using the acetic acid-induced writhing test and the hot plate test. One derivative, at specific doses, reduced painful activity by up to 75% compared to the control group. nih.gov

The neuropharmacological effects of sulfonamide-based butyrylcholinesterase inhibitors derived from para-aminobenzoic acid were assessed in a rat model of scopolamine-induced amnesia. Behavioral assessments using Y-maze and Barnes maze tests showed that the compounds significantly mitigated the amnesic effects of scopolamine. mdpi.com

In the realm of metabolic diseases, the pharmacological effect of 2-aminobenzothiazole (B30445) derivatives was evaluated in a type 2 diabetes rat model. Oral administration of compounds 3b and 4y for four weeks resulted in reduced blood glucose levels and an improved lipid profile. nih.govmdpi.comresearchgate.net Furthermore, in vivo toxicity profiles for certain 2-aminobenzoic acid derivatives with antifungal properties indicated low toxicity. nih.govmdpi.com Preclinical validation in a murine bladder cancer model showed that the derivative DAB-2-28 was efficient in inhibiting tumor development when tumors were implanted subcutaneously in mice. researchgate.net

Efficacy Evaluation in Animal Disease Models

Direct preclinical efficacy studies on This compound in specific animal disease models are not extensively available in publicly accessible scientific literature. However, research on structurally related aminobenzoic acid derivatives provides insights into the potential therapeutic areas where such compounds could be active.

Derivatives of aminobenzoic acids have been investigated for a range of pharmacological effects in various animal models. For instance, certain derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and evaluated for their anti-inflammatory and analgesic activities. In one study, a newly synthesized derivative showed more potent activity than standard drugs like aspirin (B1665792) and phenylbutazone (B1037) in tested models.

Furthermore, derivatives of para-aminobenzoic acid (PABA) have demonstrated notable anticancer activities in preclinical murine models of bladder cancer. Specifically, a hydrazide derivative, DAB-1, and its more efficient successor, DAB-2-28, have been shown to inhibit tumor development when implanted in mice. nih.govnih.gov These compounds are thought to target cancer-related inflammation. nih.gov

The table below summarizes the types of efficacy evaluations conducted on related aminobenzoic acid derivatives, highlighting the potential areas of interest for compounds like this compound.

Derivative ClassAnimal ModelTherapeutic AreaObserved Efficacy
2-Aminobenzoic Acid DerivativesNot SpecifiedInflammation, PainPotent anti-inflammatory and analgesic effects
para-Aminobenzoic Acid Derivatives (DAB-1, DAB-2-28)Murine Bladder Cancer Model (subcutaneous implantation of MB49-I tumors in C57Bl/6 mice)OncologyInhibition of tumor development

Understanding of Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Species

For example, the pharmacokinetic profile of 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) was evaluated in Wistar rats. Following intravenous administration, the compound had an elimination half-life of approximately 0.9 hours. nih.gov After oral administration, it reached its maximum plasma concentration in 33 minutes and demonstrated an oral bioavailability of about 77%, with wide distribution to all evaluated tissues. nih.gov

Similarly, the pharmacokinetics of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2), another 5-aminosalicylic acid derivative, were also studied in Wistar rats. plos.org The elimination half-life after intravenous administration was about 33 minutes. plos.org The maximum plasma concentration following intragastric administration was reached in approximately 24 minutes, with an oral bioavailability of around 13%. plos.org This compound was also found to be distributed to all examined tissues. plos.org

These studies illustrate the standard preclinical approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of novel compounds, which would be essential in the development of this compound.

The table below outlines key pharmacokinetic parameters evaluated for related compounds.

CompoundPreclinical SpeciesRoute of AdministrationElimination Half-life (t½)Time to Maximum Concentration (Tmax)Oral Bioavailability (F)
5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)Wistar RatIntravenous, Oral~0.9 hours (IV)33 minutes (Oral)~77%
5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2)Wistar RatIntravenous, Intragastric~33 minutes (IV)~24 minutes (Intragastric)~13%

Investigation of Specific Molecular Targets and Biological Pathways

While the specific molecular targets and biological pathways for This compound are not explicitly detailed in available research, the broader class of aminobenzoic acid derivatives has been studied for their interactions with various biological molecules and pathways.

Research into related compounds, such as 3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid, suggests potential activity as inhibitors of various kinases and enzymes. ontosight.ai These enzymes are critical components of cellular signal transduction pathways that are implicated in diseases like cancer and inflammation. ontosight.ai The inhibition of specific kinases by such compounds could form the basis of their therapeutic effects. ontosight.ai

Derivatives of para-aminobenzoic acid have been found to exert their biological effects through the inhibition of pro-tumoral and pro-inflammatory signaling pathways. For instance, the compound DAB-2-28 was shown to inhibit the production of nitric oxide (NO) and the activation of the IL6/STAT3 and TNFα/NFκB pathways. conicet.gov.ar It also efficiently inhibited the expression of the enzymes iNOS and COX-2. nih.govnih.gov

These findings suggest that a primary mechanism of action for this class of compounds could be the modulation of inflammatory and oncogenic signaling pathways.

The table below summarizes the molecular targets and biological pathways identified for related aminobenzoic acid derivatives.

Derivative ClassPotential Molecular TargetsImplicated Biological Pathways
3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid analogsKinases, EnzymesCellular Signal Transduction
para-Aminobenzoic Acid Derivatives (e.g., DAB-2-28)iNOS, COX-2IL6/STAT3, TNFα/NFκB

Mechanistic Insights into the Biological Action of 2 Cyclohexylcarbonyl Amino Benzoic Acid

Elucidation of Enzyme Inhibition Mechanisms and Kinetics

No specific studies detailing the enzyme inhibition mechanisms or providing kinetic data for 2-[(Cyclohexylcarbonyl)amino]benzoic acid were identified. While research on related N-acyl anthranilic acid derivatives suggests potential enzyme inhibitory activity, specific targets, inhibition constants (Kᵢ), or the nature of inhibition (e.g., competitive, non-competitive) for this compound have not been documented in the available literature.

Characterization of Receptor-Ligand Interactions at the Molecular Level

There is no available research that characterizes the receptor-ligand interactions of this compound at a molecular level. Molecular docking studies, binding affinity assays, or structural biology analyses (such as X-ray crystallography or NMR spectroscopy) that would elucidate the specific binding sites and interaction patterns with any biological receptor have not been published for this compound.

Modulation of Intracellular Signaling Pathways and Gene Expression

Specific information regarding the modulation of intracellular signaling pathways or the alteration of gene expression by this compound is not available. Studies investigating its effects on key signaling cascades (e.g., MAPK, NF-κB, PI3K/Akt pathways) or its impact on the expression levels of specific genes are absent from the scientific literature.

Competitive Inhibition Theories and Metabolic Interference (e.g., relevance to PABA pathways)

There is no evidence to suggest that this compound acts as a competitive inhibitor, specifically in relation to para-aminobenzoic acid (PABA) pathways. The structural dissimilarity between this compound and PABA makes a direct competitive interaction within folate synthesis pathways unlikely, and no studies have been published to support such a mechanism.

Emerging Research Perspectives and Future Trajectories for 2 Cyclohexylcarbonyl Amino Benzoic Acid Research

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized the understanding of molecular mechanisms of action for many compounds. nih.gov These high-throughput approaches provide a holistic view of the cellular response to a chemical entity, identifying novel targets and pathways. nih.gov However, a thorough search of published research indicates that 2-[(Cyclohexylcarbonyl)amino]benzoic acid has not yet been the subject of such comprehensive omics-based investigations. While multi-omics data analysis has been successfully applied to identify biomarkers for various conditions, similar studies involving this specific N-acylanthranilic acid derivative are not currently available in the public domain. nih.govnih.gov Consequently, its detailed molecular interactions and systemic effects remain largely uncharacterized by these powerful, modern techniques.

Development of this compound Analogues as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. nih.govthermofisher.com These small molecules are designed to selectively interact with a specific protein target, enabling researchers to study its function in cells and organisms. nih.gov The development of analogues of a compound of interest, sometimes with fluorescent tags or reactive groups, is a common strategy to create such probes. mdpi.comnih.gov While there are examples of other N-acylanthranilic acid derivatives being developed as chemical probes, such as N-methyl-anthranilic acid-labelled glycoprobes for studying carbohydrate-protein interactions, there is no available research detailing the design, synthesis, or application of this compound analogues for this purpose. rsc.org The potential of this compound as a scaffold for creating selective chemical probes remains an unexplored area of research.

Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Research

The broader family of anthranilic acid derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com These findings suggest that this compound could also exhibit interesting pharmacological effects. However, there is a notable lack of preclinical studies in the scientific literature investigating novel biological activities and potential therapeutic applications of this specific compound. Detailed in vitro and in vivo studies are necessary to identify and validate any potential therapeutic utility. Without such foundational preclinical research, its pharmacological profile and prospects for further development remain speculative.

Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling have become integral to modern drug discovery, enabling the prediction of compound properties, the modeling of interactions with biological targets, and the de novo design of new molecules with desired activities. nih.govbiorxiv.orgnih.gov These in silico approaches can significantly accelerate the research and development process. Nevertheless, a review of the literature indicates that advanced computational methodologies have not been extensively applied to this compound. There are no published studies on predictive modeling of its bioactivity or the use of its structure as a basis for the de novo design of new chemical entities. The application of these computational tools could provide valuable insights into its potential biological targets and guide the synthesis of novel, more potent analogues.

Q & A

Q. How can crystallization of this compound be optimized to control polymorphism?

  • Methodological Answer : Induction time studies (e.g., Figure S4 in ) suggest using polymeric heteronuclei or solvent-mediated crystallization. Test solvents like ethanol/water mixtures for controlled nucleation. Monitor supersaturation levels via turbidity measurements and adjust cooling rates (0.1–1°C/min) to favor stable polymorphs .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate NMR and X-ray crystallography data. For example, if cyclohexyl proton splitting patterns deviate from expected coupling constants, consider conformational flexibility or solvent effects. Compare experimental spectra with computational predictions (DFT or molecular dynamics simulations) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.
  • Cellular Uptake : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization via confocal microscopy.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

  • Methodological Answer : Platforms like Pistachio or Reaxys utilize reaction databases to propose one-step syntheses. For example, substituting the cyclohexyl group with adamantane may involve reductive amination or Suzuki coupling. Validate routes using DFT-based transition-state modeling to assess feasibility .

Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Methodological Answer : SAR studies on benzothiazole derivatives (e.g., ) show that electron-withdrawing groups (e.g., cyano) at the benzoic acid core improve receptor binding. Stability testing in simulated gastric fluid (pH 2.0) and hepatic microsomes can guide prodrug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.